molecular formula C23H21ClF3NO4 B7751044 8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one

Cat. No.: B7751044
M. Wt: 467.9 g/mol
InChI Key: KQYVIPDAZZUWIM-UHFFFAOYSA-N
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Description

8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the azepane ring, chlorophenoxy group, and trifluoromethyl group, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core structure.

    Introduction of the Trifluoromethyl Group: This can be achieved through nucleophilic substitution or other suitable methods.

    Attachment of the Chlorophenoxy Group: This step involves the reaction of the chromen-4-one core with a chlorophenol derivative under suitable conditions.

    Incorporation of the Azepane Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chromen-4-one core can be reduced to form dihydro derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions may result in the formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, while the azepane ring may contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the azepane and chlorophenoxy groups.

    3-(4-Chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the azepane group.

    8-(Azepan-1-ylmethyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one: Lacks the chlorophenoxy group.

Uniqueness

The unique combination of functional groups in 8-(Azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one contributes to its distinct chemical properties and potential applications. The presence of the azepane ring, chlorophenoxy group, and trifluoromethyl group makes it a versatile compound for various scientific research and industrial applications.

Properties

IUPAC Name

8-(azepan-1-ylmethyl)-3-(4-chlorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClF3NO4/c24-14-5-7-15(8-6-14)31-21-19(30)16-9-10-18(29)17(13-28-11-3-1-2-4-12-28)20(16)32-22(21)23(25,26)27/h5-10,29H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYVIPDAZZUWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)Cl)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClF3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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